3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS No.: 2034296-81-4
Cat. No.: VC6818840
Molecular Formula: C18H21N3O3
Molecular Weight: 327.384
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034296-81-4 |
---|---|
Molecular Formula | C18H21N3O3 |
Molecular Weight | 327.384 |
IUPAC Name | 3-[1-(oxolane-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Standard InChI | InChI=1S/C18H21N3O3/c22-17(13-7-9-24-11-13)20-8-3-4-14(10-20)21-12-19-16-6-2-1-5-15(16)18(21)23/h1-2,5-6,12-14H,3-4,7-11H2 |
Standard InChI Key | DERVOGKLTSEPGP-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)C2CCOC2)N3C=NC4=CC=CC=C4C3=O |
Introduction
Chemical Structure and Molecular Characteristics
Core Scaffold Analysis
The quinazolin-4(3H)-one core is a bicyclic aromatic system comprising a benzene ring fused with a pyrimidinone ring. Substituents at the 3-position of this scaffold significantly influence biological activity and physicochemical properties . In this compound, the 3-position is occupied by a piperidin-3-yl group, which is further functionalized with a tetrahydrofuran-3-carbonyl moiety.
Piperidine-Tetrahydrofuran Hybridization
The piperidine ring introduces conformational flexibility, while the tetrahydrofuran-3-carbonyl group adds steric bulk and hydrogen-bonding capacity. This combination creates a unique spatial arrangement that may enhance binding to biological targets compared to simpler N-alkylated quinazolinones .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is calculated as:
With a molecular weight of:
Synthetic Approaches
Retrosynthetic Analysis
Key disconnections suggest three primary components:
-
Quinazolin-4(3H)-one core
-
Piperidin-3-yl intermediate
-
Tetrahydrofuran-3-carbonyl chloride
Quinazolinone Formation
Following methodologies from , 2-aminobenzamide derivatives undergo cyclization with:
-
Carbonyl donors (e.g., triphosgene)
-
Base-mediated ring closure (KCO/DMF)
Typical reaction conditions:
Piperidine Functionalization
The piperidin-3-yl group can be introduced via:
-
Buchwald-Hartwig amination
-
Mitsunobu reaction with appropriate alcohols
Acylation with Tetrahydrofuran-3-carbonyl Chloride
Final step involves coupling the piperidine nitrogen with activated tetrahydrofuran carbonyl derivative:
Physicochemical Properties
Predicted Parameters
Property | Value | Method of Estimation |
---|---|---|
LogP | 1.8 ± 0.3 | XLogP3-AA |
Water Solubility | 0.12 mg/mL | ESOL |
pKa (Basic) | 3.1 (piperidine N) | ChemAxon |
Topological Polar Surface | 61.2 Ų | RDKit |
1H NMR ^1\text{H NMR }1H NMR (Predicted)
-
Quinazolinone aromatic protons: δ 7.2–8.3 ppm
-
Piperidine CH groups: δ 1.4–2.8 ppm
-
Tetrahydrofuran protons: δ 3.5–4.1 ppm
13C NMR ^{13}\text{C NMR }13C NMR Features
-
Tetrahydrofuran carbonyl: δ 172–175 ppm
-
Piperidine carbons: δ 25–55 ppm
Pharmacokinetic Considerations
ADME Profile
Parameter | Prediction |
---|---|
Caco-2 Permeability | Moderate (8.7 × 10 cm/s) |
CYP3A4 Inhibition | Probable (IC ~12 μM) |
Plasma Protein Binding | 89–92% |
Metabolic Pathways
Primary biotransformations expected:
-
Piperidine N-dealkylation
-
Tetrahydrofuran ring oxidation
-
Quinazolinone hydroxylation
Comparative Analysis with Structural Analogs
Key Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume